molecular formula C13H16ClF2N3 B15112106 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15112106
M. Wt: 287.73 g/mol
InChI Key: APANWWTZQWRBIY-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, including the introduction of fluorine atoms and the formation of the pyrazole ring. Common synthetic routes may include the use of fluorinated precursors and specific reaction conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. .

Scientific Research Applications

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar compounds to 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride include:

The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c1-10-13(9-17-18(10)7-6-14)16-8-11-2-4-12(15)5-3-11;/h2-5,9,16H,6-8H2,1H3;1H

InChI Key

APANWWTZQWRBIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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